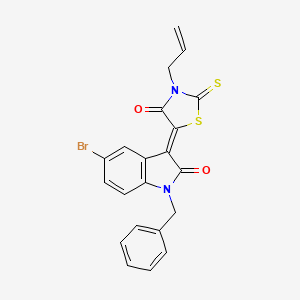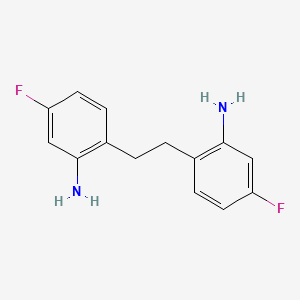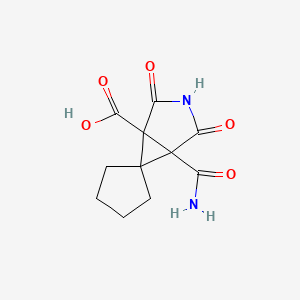
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol is an organic compound characterized by its complex structure, which includes a chloro group, an ether linkage, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-1-isobutyloctanol and epichlorohydrin.
Ether Formation: The first step involves the formation of an ether linkage by reacting 4-ethyl-1-isobutyloctanol with epichlorohydrin under basic conditions.
Chlorination: The resulting intermediate is then subjected to chlorination to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Scientific Research Applications
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The chloro group and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-butanol: Similar structure but with a butanol backbone.
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-ethanol: Similar structure but with an ethanol backbone.
Uniqueness
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
35965-24-3 |
|---|---|
Molecular Formula |
C17H35ClO2 |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-chloro-3-(7-ethyl-2-methylundecan-4-yl)oxypropan-2-ol |
InChI |
InChI=1S/C17H35ClO2/c1-5-7-8-15(6-2)9-10-17(11-14(3)4)20-13-16(19)12-18/h14-17,19H,5-13H2,1-4H3 |
InChI Key |
ZPYFPFXQTKLETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





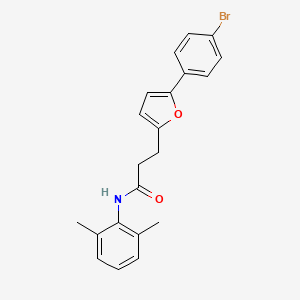
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
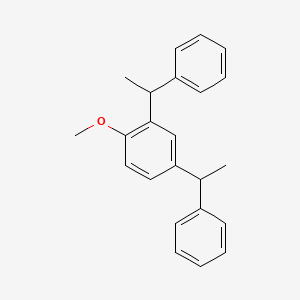
![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
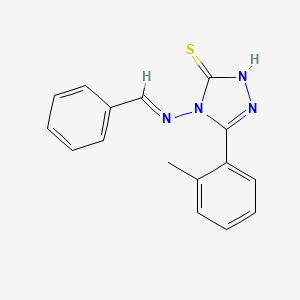
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963595.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)
